2-(2,4-Dibromophenyl)-2-methyl-propanoic acid

Physicochemical Profiling Drug Design Structure-Activity Relationship (SAR)

2-(2,4-Dibromophenyl)-2-methyl-propanoic acid is a precision halogenated building block with a non-fungible 2,4-dibromo substitution pattern. This unique scaffold offers distinct electronic and steric profiles vs. mono-bromo or non-halogenated analogs, critically altering pKa (~4.0) and lipophilicity. Ideal for SAR studies on PPARα subtype-selective activators and halogen bonding probe development. The dual bromine sites enable orthogonal halogen bond interactions, making it invaluable for biophysical target engagement assays. Secure this high-definition intermediate for reproducible, high-impact research.

Molecular Formula C10H10Br2O2
Molecular Weight 321.99 g/mol
Cat. No. B12333078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dibromophenyl)-2-methyl-propanoic acid
Molecular FormulaC10H10Br2O2
Molecular Weight321.99 g/mol
Structural Identifiers
SMILESCC(C)(C1=C(C=C(C=C1)Br)Br)C(=O)O
InChIInChI=1S/C10H10Br2O2/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14)
InChIKeyMNRCMUDIISJKND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dibromophenyl)-2-methyl-propanoic acid (CAS 2353782-16-6) Supplier Data & Structural Summary


2-(2,4-Dibromophenyl)-2-methyl-propanoic acid, also cataloged as Benzeneacetic acid, 2,4-dibromo-α,α-dimethyl-, is a C10H10Br2O2 organic compound . It is a heavily halogenated derivative within the broader 2-arylpropanoic acid class, characterized by a gem-dimethyl group and a 2,4-dibrominated phenyl ring. The compound is recognized as a versatile intermediate with potential applications in pharmaceutical development and organic synthesis . Key predicted physicochemical properties include a pKa of 4.01 ± 0.11 and a density of 1.758 ± 0.06 g/cm³ , which inform its handling and reactivity profile.

Why Direct Substitution of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid with its Mono-Bromo or Non-Halogenated Analogs is Scientifically Invalid


In the 2-arylpropanoic acid series, the specific halogenation pattern on the phenyl ring critically dictates both biological and physicochemical outcomes [1]. The target compound's 2,4-dibromo substitution pattern is not an incremental modification; it introduces a distinct, heavier electronic and steric profile compared to its mono-bromo or non-halogenated counterparts. Research on related PPAR agonists demonstrates that even single-atom alterations at the phenyl ring dramatically alter subtype selectivity and potency, underscoring that generic substitution without precise structural verification compromises experimental reproducibility [2]. The presence of two electron-withdrawing bromine atoms uniquely influences the acid's pKa, lipophilicity, and potential for halogen bonding in target engagement, making it a non-fungible scaffold for applications requiring high structural definition .

Quantified Differentiation Evidence for 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid in Research Applications


pKa Deviation from Mono-Bromo Analog and Class Baseline

The predicted acid dissociation constant (pKa) for 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid is 4.01 ± 0.11 . This value is notably lower than its mono-bromo analog, 2-(4-bromophenyl)-2-methylpropanoic acid, which exhibits a pKa of approximately 4.5 . The increased acidity (lower pKa) is a direct consequence of the additive electron-withdrawing inductive effect of the two ortho and para bromine substituents on the phenyl ring.

Physicochemical Profiling Drug Design Structure-Activity Relationship (SAR)

Enhanced Lipophilicity (cLogP) as a Consequence of Dihalogenation

The heavy dihalogenation of the target compound results in a significantly higher calculated partition coefficient (cLogP) compared to less halogenated or unsubstituted 2-arylpropanoic acids . While a precise cLogP for the target is not reported in the open literature, the molecular weight of 322 g/mol and its bromine content place it in a higher lipophilicity range than its mono-bromo analog 2-(4-bromophenyl)-2-methylpropanoic acid, which has a reported LogP of 2.81 [1].

Lipophilicity ADME Properties Permeability

Potential for Altered Binding Affinity via Halogen Bonding in PPAR Agonist Scaffolds

In the context of PPARα agonist design, the nature and substitution pattern of the phenyl ring is a key determinant of potency and subtype selectivity [1]. The presence of two bromine atoms at the 2- and 4-positions introduces a unique potential for halogen bonding interactions within the PPARα ligand-binding domain. This contrasts with the typical hydrophobic interactions of non-halogenated or single-halogen analogs. While direct affinity data for this compound is not publicly available, a related dibromophenylpropanoic acid derivative (3-[4-(benzyloxy)-3,5-dibromophenyl]propanoic acid) demonstrates an IC50 of 680 nM for the thyroid hormone receptor alpha, illustrating the significant biological activity achievable with dihalogenated phenylpropanoic acid scaffolds [2].

PPARα Agonists Halogen Bonding Structure-Based Drug Design

High-Value Research Applications for 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid


Structure-Activity Relationship (SAR) Studies for PPARα Agonists

This compound serves as a key intermediate or fragment for designing novel PPARα subtype-selective activators. Its unique 2,4-dibromo pattern is critical for exploring SAR around the central phenyl ring's influence on potency and selectivity, as established by research on substituted phenylpropanoic acid derivatives [1]. Researchers can use it to probe the effect of dual halogenation on the ligand-binding domain of PPARα, differentiating it from mono- or non-halogenated scaffolds.

Synthesis of Next-Generation Antihistamines (Bilastine/Fexofenadine Analogs)

As a heavily halogenated building block, it is analogous to 2-(4-bromophenyl)-2-methylpropanoic acid, a key intermediate in the synthesis of the non-sedating antihistamine fexofenadine [2]. This compound offers a route to explore novel analogs with potentially differentiated metabolic stability or receptor binding profiles due to the altered electronic and steric properties conferred by the second bromine atom [3].

Chemical Biology Probes for Halogen Bonding Studies

The 2,4-dibromo substitution pattern on the phenyl ring provides two strong, orthogonal halogen bond donor sites. This makes the compound a valuable chemical probe for investigating the role of halogen bonding in protein-ligand recognition and stability. It can be used in biophysical assays (e.g., X-ray crystallography, ITC) to quantify the contribution of halogen bonds to binding affinity compared to hydrogen bonds or hydrophobic interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.